3-[(Oxiran-2-yl)methoxy]propan-1-ol
Overview
Description
It is also found in some food products, such as soy sauce and miso, as a result of the Maillard reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of epichlorohydrin with glycerol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxiran-2-yl)methoxy]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: A wide range of substituted products depending on the nucleophile used.
Scientific Research Applications
3-[(Oxiran-2-yl)methoxy]propan-1-ol has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, plastics, and surfactants.
Mechanism of Action
The mechanism of action of 3-[(Oxiran-2-yl)methoxy]propan-1-ol involves its ability to react with various nucleophiles due to the presence of the epoxide ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to modifications in proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: A precursor in the synthesis of 3-[(Oxiran-2-yl)methoxy]propan-1-ol.
Glycerol: Another precursor used in the synthesis.
Propylene oxide: Shares similar reactivity due to the presence of an epoxide ring.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an epoxide ring with the properties of an alcohol. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-3-8-4-6-5-9-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBRFUJHRRZUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591005 | |
Record name | 3-[(Oxiran-2-yl)methoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73642-99-6 | |
Record name | 3-[(Oxiran-2-yl)methoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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